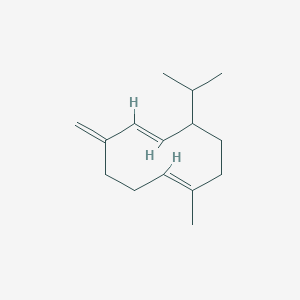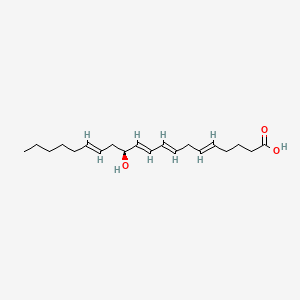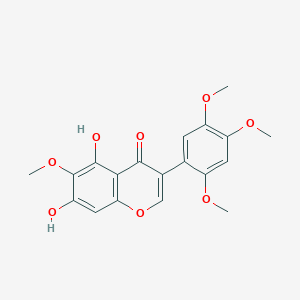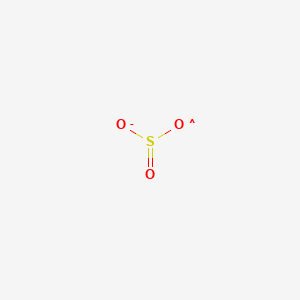
(Rac)-Germacrene D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Germacrene D is a monocyclic sesquiterpene, a class of terpenes that consists of three isoprene units. It is a naturally occurring compound found in various plants, including Pseudotsuga japonica and many species within the Bursera genus . This compound is known for its structural variability and insecticidal activity, making it a valuable compound in various applications .
准备方法
Synthetic Routes and Reaction Conditions: (Rac)-Germacrene D can be synthesized through the enzymatic conversion of farnesyl diphosphate (FPP) by germacrene D synthase . This process involves the cyclization of FPP to form the germacrene D structure. The reaction conditions typically include the presence of specific enzymes and optimal pH and temperature settings to facilitate the conversion.
Industrial Production Methods: Industrial production of germacrene D has been achieved through metabolic engineering of microorganisms such as Saccharomyces cerevisiae . By integrating genes encoding germacrene D synthase into the yeast genome and optimizing the metabolic pathways, high yields of germacrene D can be produced. For example, engineered yeast strains have achieved titers of up to 7.9 g/L in fed-batch fermentation .
化学反应分析
Types of Reactions: (Rac)-Germacrene D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives and products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize germacrene D, leading to the formation of epoxides or alcohols.
Reduction: Reducing agents like lithium aluminum hydride can reduce germacrene D to form different hydrogenated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the germacrene D structure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of germacrene D, which can have different biological activities and applications .
科学研究应用
(Rac)-Germacrene D has a wide range of scientific research applications:
作用机制
(Rac)-Germacrene D is part of a larger family of sesquiterpenes, which includes compounds like cadinene, amorphene, and germacrene A . Compared to these similar compounds, germacrene D is unique due to its specific structural configuration and its wide range of biological activities. For example, while cadinene is known for its antimicrobial properties, germacrene D is particularly noted for its insecticidal activity and its role as a precursor for other valuable sesquiterpenes .
相似化合物的比较
- Cadinene
- Amorpha-4,11-diene
- Germacrene A
- Eudesma-4,7(11)-dien-8-one
(Rac)-Germacrene D stands out due to its versatility and the breadth of its applications across different fields.
属性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+ |
InChI 键 |
GAIBLDCXCZKKJE-YZJXYJLZSA-N |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
手性 SMILES |
C/C/1=C\CCC(=C)/C=C/C(CC1)C(C)C |
规范 SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
同义词 |
germacrene D germacrene D, (S-(E,E))-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde](/img/structure/B1231085.png)
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)



![1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea](/img/structure/B1231093.png)

![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)
